molecular formula C14H14N4OS B096642 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one CAS No. 15886-49-4

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one

Cat. No. B096642
CAS RN: 15886-49-4
M. Wt: 286.35 g/mol
InChI Key: JHKJALFSUJCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one, also known as Methylene Blue, is a heterocyclic aromatic compound that has been used in various scientific research applications. Its unique chemical structure and properties have made it a popular choice for many researchers in the field of biochemistry and pharmacology. In

Mechanism Of Action

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue acts as an electron acceptor in the mitochondrial electron transport chain, where it can accept electrons from NADH and FADH2. This results in the generation of an electrochemical gradient that is used to produce ATP. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue also has the ability to cross the blood-brain barrier and act as a monoamine oxidase inhibitor, which can increase the levels of certain neurotransmitters in the brain.

Biochemical And Physiological Effects

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and increase ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been shown to have neuroprotective effects, where it can protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties, where it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in lab experiments is its ability to act as an electron acceptor in the mitochondrial electron transport chain. This makes it a useful tool for studying mitochondrial function and ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is also relatively cheap and easy to obtain, making it a popular choice for many researchers. However, one of the limitations of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is its potential toxicity at high concentrations. It is important to use 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in a controlled manner to avoid any adverse effects.

Future Directions

There are many potential future directions for 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in cancer therapy. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties and could potentially be used in combination with other drugs to improve cancer treatment outcomes. Overall, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is a promising compound that has many potential applications in scientific research.

Synthesis Methods

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue can be synthesized using various methods, including reduction of 3,7-diamino-5-phenothiazinium chloride, oxidation of 3,7-diamino-5-methylphenothiazinium chloride, and oxidation of 3,7-diamino-5-phenoxazine chloride. The most commonly used method for synthesizing 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is the reduction of 3,7-diamino-5-phenothiazinium chloride using sodium dithionite.

Scientific Research Applications

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been extensively used in scientific research for its various applications. It has been used as a staining agent for biological tissues, as well as a redox indicator in chemical reactions. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been used in photodynamic therapy, where it is used to generate singlet oxygen to kill cancer cells. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been used as an electron acceptor in mitochondrial electron transport chain experiments.

properties

CAS RN

15886-49-4

Product Name

3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

3,7,8,10-tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one

InChI

InChI=1S/C14H14N4OS/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3

InChI Key

JHKJALFSUJCKQN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.